molecular formula C19H16ClN3O4S B6553764 N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[(4-chlorophenyl)methanesulfonyl]pyridazin-3-amine CAS No. 1040675-42-0

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[(4-chlorophenyl)methanesulfonyl]pyridazin-3-amine

Cat. No.: B6553764
CAS No.: 1040675-42-0
M. Wt: 417.9 g/mol
InChI Key: OFZLMPIVWLMLED-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[(4-chlorophenyl)methanesulfonyl]pyridazin-3-amine is a pyridazine derivative featuring two key substituents:

  • An N-[(2H-1,3-benzodioxol-5-yl)methyl] group, which introduces a benzodioxol moiety (C₇H₆O₂) linked via a methyl bridge.
  • A 6-[(4-chlorophenyl)methanesulfonyl] group, consisting of a 4-chlorophenyl ring (C₆H₄Cl) connected to a methanesulfonyl (SO₂) group.

The compound’s molecular formula is C₁₉H₁₆ClN₃O₄S, with a molecular weight of ~417.52 g/mol. Structural elucidation of such compounds often relies on crystallographic tools like SHELXL for refinement and WinGX/ORTEP for visualization . However, detailed synthetic or pharmacological data for this compound are unavailable in the provided evidence .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-[(4-chlorophenyl)methylsulfonyl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S/c20-15-4-1-13(2-5-15)11-28(24,25)19-8-7-18(22-23-19)21-10-14-3-6-16-17(9-14)27-12-26-16/h1-9H,10-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZLMPIVWLMLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NN=C(C=C3)S(=O)(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[(4-chlorophenyl)methanesulfonyl]pyridazin-3-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure is characterized by a benzodioxole moiety linked to a pyridazine ring, which is further substituted with a chlorophenyl group and a sulfonamide. Its molecular formula is C20H17ClN2O4SC_{20}H_{17}ClN_2O_4S with a molecular weight of approximately 416.9 g/mol.

1. Antitumor Activity

This compound has shown significant antitumor activity against various cancer cell lines. Research indicates that compounds with similar structural features exhibit inhibitory effects on key oncogenic pathways, such as the BRAF(V600E) mutation and EGFR signaling pathways .

Case Study:
In vitro studies demonstrated that this compound, along with other pyrazole derivatives, exhibited cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-231. The combination of these compounds with doxorubicin resulted in enhanced apoptotic effects, suggesting a potential for use in combination therapies .

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .

Research Findings:
In experimental models, this compound demonstrated the ability to downregulate the expression of inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

3. Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Similar benzodioxole-containing compounds have shown efficacy against various bacterial strains and fungi .

Experimental Evidence:
Studies indicate that the presence of the sulfonamide group enhances the compound's interaction with microbial targets, leading to increased antimicrobial activity. This suggests its potential application in treating infections caused by resistant strains .

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Pathways: By inhibiting key enzymes involved in tumor progression and inflammation.
  • Induction of Apoptosis: Triggering apoptotic pathways in cancer cells.
  • Modulation of Immune Response: Altering the immune response through cytokine modulation.

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessReference
AntitumorSignificant cytotoxicity against MCF-7 and MDA-MB-231
Anti-inflammatoryDownregulation of TNF-alpha and IL-6
AntimicrobialEffective against resistant bacterial strains

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of Pyridazine and Related Derivatives

Compound Name (CAS/ID) Molecular Formula Molecular Weight (g/mol) Key Substituents Notes Reference
Target Compound C₁₉H₁₆ClN₃O₄S 417.52 Benzodioxolmethyl, 4-chlorophenylmethanesulfonyl Research use; structural data inferred
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (2306268-61-9) C₂₃H₂₅N₃O₃ 391.46 Benzodioxin, dimethylaminomethylphenyl, methoxy Research use only; higher lipophilicity
1-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine (259739-00-9) C₂₁H₁₇Cl₂N₅O 434.30 Dichlorophenylmethyl, methoxyphenylpyrazole Supplier-listed; pyrazole core
N-[5-(3-Fluorophenyl)-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-2-(phenylsulfanyl)pyrimidin-4-amine (2231038-82-5) C₂₃H₂₂FN₇S 471.53 Fluorophenylpyrazole, methylpiperazine, sulfanyl Discontinued; sulfanyl vs. sulfonyl group

Key Structural and Functional Differences

Core Heterocycle
  • Target Compound : Pyridazine ring (N-containing diazine) with a sulfonyl group. Pyridazines are less common in pharmaceuticals but offer unique electronic properties for binding .
  • Analog (CAS 2306268-61-9) : Pyridine core with a benzodioxin group. Pyridines are more metabolically stable but less polar than pyridazines .
Substituent Effects

Benzodioxol vs. Benzodioxin :

  • Benzodioxol (C₇H₆O₂) in the target compound has a fused dioxole ring, enhancing metabolic stability compared to benzodioxin’s open-chain ether (C₈H₈O₂) in CAS 2306268-61-9 .

Sulfonyl vs. Sulfanyl :

  • The sulfonyl group (SO₂) in the target compound increases polarity and hydrogen-bonding capacity versus the sulfanyl (S–) group in CAS 2231038-82-5, which may reduce solubility .

Chlorophenyl vs. Dichlorophenyl :

  • The 4-chlorophenyl group in the target compound offers moderate steric hindrance, while the 2,4-dichlorophenyl in CAS 259739-00-9 enhances lipophilicity but may limit target selectivity .
Pharmacological Implications
  • CAS 2306268-61-9: The dimethylaminomethyl group may facilitate CNS penetration, but the compound is restricted to research .
  • CAS 259739-00-9 : Pyrazole-containing analogs are explored in anticancer research, but supplier data lack validation .

Crystallographic and Computational Insights

  • SHELX Software : Widely used for refining small-molecule structures, including pyridazine derivatives. For example, SHELXL enables precise modeling of sulfonyl group geometry .
  • WinGX/ORTEP : Critical for visualizing anisotropic displacement parameters, aiding in comparing conformational stability between analogs .

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